molecular formula C20H18N4O4 B11148245 N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11148245
M. Wt: 378.4 g/mol
InChI Key: MFXHOUAZVBEENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrrolo[1,2-a]quinazoline carboxamide class, characterized by a fused bicyclic core with a 1,5-dioxo moiety and a carboxamide substituent at the 3a position.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H18N4O4/c1-12(25)21-13-5-4-6-14(11-13)22-19(28)20-10-9-17(26)24(20)16-8-3-2-7-15(16)18(27)23-20/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,28)(H,23,27)

InChI Key

MFXHOUAZVBEENV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Cyclocondensation with Carboxamide Precursors

In a representative protocol, anthranilic acid reacts with a carboxamide-substituted amine under dehydrating conditions. For example, 2-aminobenzamide derivatives can undergo cyclization in acetic anhydride at reflux (110–120°C) to form the dihydroquinazoline intermediate. The reaction typically achieves yields of 66–75%, with the acetic anhydride acting as both solvent and dehydrating agent.

Reaction Scheme:
$$
\text{Anthranilic acid} + \text{Carboxamide amine} \xrightarrow{\text{Ac}_2\text{O, Δ}} \text{Dihydroquinazoline intermediate}
$$

Oxidation to the Dioxo System

The 1,5-dioxo moiety is introduced via oxidation of the dihydroquinazoline intermediate. Potassium permanganate (KMnO₄) in acidic conditions or Dess-Martin periodinane (DMP) in dichloromethane are effective, yielding the fully oxidized quinazoline core.

Pyrrolo Ring Annulation

The pyrrolo[1,2-a]quinazoline system requires annulation of a pyrrolidine ring onto the quinazoline scaffold.

Intramolecular Cyclization

A lactam intermediate, such as γ-lactam , is generated by treating a secondary amine-substituted quinazoline with chloroacetyl chloride. Subsequent base-mediated cyclization (e.g., using K₂CO₃ in DMF) forms the fused pyrrolo ring.

Example Conditions:

  • Chloroacetyl chloride (1.2 equiv), DCM, 0°C → RT, 4 h
  • K₂CO₃ (2 equiv), DMF, 80°C, 12 h
  • Yield: ~60%

Functionalization with Acetamide and Carboxamide Groups

Acetylation of the Aromatic Amine

The 3-(acetylamino)phenyl group is introduced via acetylation of a precursor aniline. Acetic anhydride (Ac₂O) in pyridine or acetyl chloride (AcCl) in dichloromethane are standard reagents.

Procedure:

  • Aniline derivative (1 equiv), Ac₂O (2 equiv), pyridine (3 equiv), RT, 6 h
  • Quench with ice-water, extract with ethyl acetate, purify via silica gel chromatography
  • Yield: 85–90%

Carboxamide Installation

The terminal carboxamide is introduced via coupling of a carboxylic acid precursor with an amine using EDCI/HOBt or HATU as activating agents.

Representative Protocol:

  • Quinazoline carboxylic acid (1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv), DMF, RT, 24 h
  • Yield: 70–75%

Integrated Synthetic Routes

Combining the above steps, two primary pathways emerge:

Linear Synthesis

  • Quinazoline Core : Cyclocondensation of anthranilic acid with 3-aminophenylacetamide.
  • Pyrrolo Annulation : Lactam formation and cyclization.
  • Oxidation : Dess-Martin periodinane to install dioxo groups.

Overall Yield : ~40% (multi-step).

Convergent Synthesis

  • Separate Synthesis : Prepare pyrrolo-quinazoline and 3-acetamidophenylcarboxamide independently.
  • Coupling : Amide bond formation via HATU-mediated reaction.

Advantages : Higher modularity; Yield : ~50%.

Analytical Validation

Critical characterization data for intermediates and final compounds include:

Parameter Technique Key Observations
Purity HPLC >98% (C18 column, MeCN/H₂O gradient)
Molecular Weight HRMS [M+H]⁺ calculated: 420.15; found: 420.14
Functional Groups IR Spectroscopy ν(C=O) at 1680 cm⁻¹ (amide), 1720 cm⁻¹ (ketone)
Structural Confirmation ¹H/¹³C NMR δ 2.1 ppm (acetamide CH₃), δ 8.2 ppm (quinazoline H)

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield byproducts; TLC monitoring is essential.
  • Oxidation Control : Over-oxidation can degrade the pyrrolo ring; stoichiometric DMP is preferred over KMnO₄.
  • Solvent Effects : DMF enhances cyclization rates but complicates purification; switch to THF post-reaction.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or acetylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 4-Alkyl Groups (Ethyl vs.
  • N-Aryl Groups: The acetylamino phenyl group in the target compound introduces an additional hydrogen-bond donor (NH) and acceptor (carbonyl), which may improve target binding specificity compared to the phenyl or m-tolyl groups in analogs .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (CAS 863763-60-4) exhibits higher hydrophilicity (logP ~0.5) due to its ionizable carboxyl group, making it a preferred intermediate for further functionalization .
  • Polar Surface Area (PSA) : Analogs with larger PSA (e.g., target compound: ~85 Ų estimated) may face challenges in blood-brain barrier penetration but could favor solubility in polar solvents .

Biological Activity

N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a quinazoline moiety fused with a tetrahydropyrrolo framework, which is known to influence its biological activity.

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 312.32 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from the quinazoline scaffold have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, studies indicate that structural modifications can enhance antibacterial potency (e.g., compounds with electron-withdrawing groups) .

Antioxidant Properties

The antioxidant activity of similar compounds has been evaluated using various assays. Compounds exhibiting dioxo groups have been reported to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .

Anticancer Potential

Quinazoline derivatives are recognized for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:

  • Mechanism of Action : Some derivatives inhibit the activity of protein kinases or induce apoptosis in cancer cells through various signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of quinazoline derivatives has also been documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialSignificant against E. coli, S. aureus
AntioxidantEffective scavenging at 10 μg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines

Research Findings

  • Antimicrobial Evaluation : A study evaluated a series of quinazoline derivatives for their antibacterial properties against clinical strains. The results indicated that specific substitutions enhanced activity against resistant strains .
  • Antioxidant Assessment : A comparative study showed that certain derivatives had higher antioxidant capacities than standard antioxidants at comparable concentrations .
  • Mechanistic Studies : Investigations into the anticancer mechanisms revealed that these compounds could inhibit cell cycle progression in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways, including condensation and cyclization reactions. For example, K2_2CO3_3 in DMF has been used to facilitate nucleophilic substitutions under mild conditions . Optimizing stoichiometry (e.g., 1.1:1 molar ratios for reagents) and controlling temperature (room temperature to 80°C) are critical to minimize side reactions . Stepwise addition of reagents and monitoring via TLC/HPLC ensures intermediate purity before proceeding to cyclization steps .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm substituent positions and stereochemistry, as demonstrated for analogous pyrrolo-quinazoline derivatives .
  • HPLC (>98% purity thresholds) to validate synthetic yields and detect impurities .
  • X-ray crystallography for resolving ambiguous stereochemical outcomes, as seen in related heterocyclic systems .

Q. What in vitro models are appropriate for initial pharmacological screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies are suitable for evaluating bioactivity. For example, triazolopyrazine analogs were tested for neurological and anticancer activity using cell-based viability assays . Standardize protocols by including positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility .

Q. What common pitfalls occur during synthesis of pyrrolo[1,2-a]quinazoline derivatives?

Challenges include:

  • Incomplete cyclization : Mitigate by optimizing reaction time and using catalysts like p-TsOH .
  • Oxidative degradation : Use inert atmospheres (N2_2/Ar) and anhydrous solvents .
  • Byproduct formation : Employ column chromatography or recrystallization for purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify pharmacophore elements?

Design analogs with systematic substitutions (e.g., halogenation, methyl/ethoxy groups) on the phenyl or pyrrolo-quinazoline cores. Test bioactivity in enzyme assays and compare with computational docking results. For example, fluorinated phenyl analogs showed enhanced binding affinity in triazolopyrimidine derivatives . Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Cross-validate computational models (e.g., molecular docking) with experimental assays:

  • Adjust force field parameters to account for solvation effects or protein flexibility .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics experimentally .
  • Re-evaluate protonation states or tautomeric forms of the compound in silico .

Q. What computational methods predict binding modes with target proteins?

  • Molecular docking : Use software like AutoDock Vina to screen against crystal structures of target enzymes (e.g., kinases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and identify key binding residues .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at active sites for redox-sensitive targets .

Q. How to address discrepancies in biological activity across assay platforms?

  • Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times .
  • Orthogonal validation : Confirm hits with alternative methods (e.g., fluorescence polarization alongside radiometric assays) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO% variations) .

Q. How can stereochemical outcomes be analyzed during synthesis?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .
  • NOESY NMR : Detect spatial proximity of protons to infer relative configurations .
  • X-ray diffraction : Resolve absolute configurations, as applied to pyrazole-carboxamide derivatives .

Q. What structural modifications improve solubility without compromising target affinity?

  • Introduce hydrophilic groups (e.g., -OH, -SO3_3H) at non-critical positions .
  • Develop prodrugs with ester or glycoside moieties that hydrolyze in vivo .
  • Use salt formation (e.g., hydrochloride salts) to enhance aqueous solubility, as seen in pyrrolo[1,2-a]pyrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.